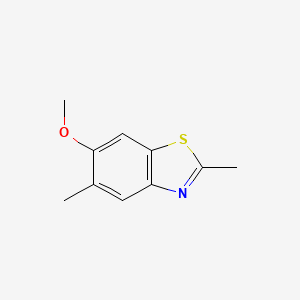

Benzothiazole, 6-methoxy-2,5-dimethyl-

Description

Significance of Benzothiazole (B30560) Scaffolds in Drug Discovery and Development

The benzothiazole scaffold is a recurring motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.gov This structural framework is not only prevalent in synthetic compounds but is also found in various marine and terrestrial natural products. ekb.eg The versatility of the benzothiazole nucleus has been harnessed to develop drugs with a wide range of therapeutic applications, solidifying its importance in medicinal chemistry. sigmaaldrich.com

The biological activities associated with benzothiazole derivatives are remarkably diverse, spanning multiple therapeutic areas. These compounds have been extensively studied and have shown significant potential as:

Antimicrobial agents: Exhibiting activity against a variety of bacteria and fungi. sigmaaldrich.com

Anti-inflammatory agents: Demonstrating the ability to mitigate inflammatory processes. sigmaaldrich.com

Antitumor agents: Showing promise in the inhibition of cancer cell growth. nih.gov

Antiviral agents: Displaying efficacy against various viral infections. ekb.eg

Anticonvulsant agents: Indicating potential in the management of seizures. sigmaaldrich.com

Antidiabetic agents: Showing potential in the regulation of blood glucose levels. sigmaaldrich.com

Analgesic agents: Demonstrating pain-relieving properties. ekb.eg

The wide-ranging biological effects of benzothiazole derivatives have made them a subject of intense research, with scientists continuously exploring new modifications to enhance their therapeutic potential.

Table 1: Pharmacological Activities of Benzothiazole Scaffolds

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial | sigmaaldrich.com |

| Anti-inflammatory | sigmaaldrich.com |

| Antitumor | nih.gov |

| Antiviral | ekb.eg |

| Anticonvulsant | sigmaaldrich.com |

| Antidiabetic | sigmaaldrich.com |

| Analgesic | ekb.eg |

Research Trajectory and Scientific Interest in 6-Methoxy-2,5-dimethylbenzothiazole and its Analogues

The scientific intrigue surrounding "Benzothiazole, 6-methoxy-2,5-dimethyl-" stems from the known influence of its specific substituents—a methoxy (B1213986) group at the 6-position and methyl groups at the 2- and 5-positions—on the biological activity of the benzothiazole core. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzothiazole ring are crucial for determining the pharmacological profile of the resulting compound. benthamscience.com

Research into 6-methoxy substituted benzothiazoles has revealed their potential in various therapeutic contexts. For instance, the synthesis and biological evaluation of 6-methoxy-2-aminobenzothiazole derivatives have been undertaken to explore their antibacterial properties. ekb.eg The presence of a methoxy group at the C-6 position has been a key feature in the design of novel benzothiazole derivatives with potential antifungal activity. researchgate.net

Furthermore, studies on the impact of substituents on the benzothiazole scaffold have highlighted the importance of modifications at the 2- and 6-positions for biological activity. benthamscience.com The introduction of a methyl group at the 2-position of the benzothiazole ring is a common strategy in the development of new bioactive compounds. For example, 6-Methoxy-2-methylbenzothiazole has been investigated for its inhibitory effects on certain hepatic enzymes. sigmaaldrich.com

Table 2: Investigated Analogues and their Potential Activities

| Compound/Analogue Class | Investigated Activity | Reference |

|---|---|---|

| 6-methoxy-2-aminobenzothiazole derivatives | Antibacterial | ekb.eg |

| Methoxy substituted benzothiazole derivatives | Antifungal | researchgate.net |

| 6-Methoxy-2-methylbenzothiazole | Enzyme inhibition | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63816-00-2 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

6-methoxy-2,5-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-6-4-8-10(5-9(6)12-3)13-7(2)11-8/h4-5H,1-3H3 |

InChI Key |

AVBHDKMHDNTVLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)SC(=N2)C |

solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus

The construction of the benzothiazole core is a well-established area of organic synthesis, with several classical and modern methods available.

The most traditional and widely employed method for synthesizing the benzothiazole nucleus is the condensation reaction between a 2-aminobenzenethiol and a carbonyl compound, such as an aldehyde, ketone, carboxylic acid, or acid chloride. This reaction proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole.

The reaction of 2-aminothiophenols with aldehydes is a common route to 2-substituted benzothiazoles. nih.govmdpi.com Various catalysts and oxidizing agents can be employed to facilitate this transformation. For instance, the use of a hydrogen peroxide/hydrochloric acid system in ethanol (B145695) at room temperature has been shown to be effective for the condensation of 2-aminothiophenol (B119425) with a range of aldehydes, affording the desired benzothiazoles in excellent yields. Similarly, catalysts like copper(I) oxide with DMSO as the oxidant have been utilized for the reaction with p-benzaldehydes. nih.gov

Carboxylic acids can also be directly condensed with 2-aminothiophenol to yield 2-substituted benzothiazoles. researchgate.net This approach is particularly noteworthy for its atom economy. Microwave irradiation has been effectively used to drive this condensation in the absence of a solvent, providing a green and efficient alternative to conventional heating. researchgate.net

The following table summarizes representative examples of classical condensation reactions for the synthesis of the benzothiazole nucleus.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |

| 2-Aminobenzenethiol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazoles | nih.gov |

| 2-Aminobenzenethiol | p-Benzaldehydes | Cu₂O, DMSO, RT | 2-Arylbenzothiazoles | nih.gov |

| 2-Aminobenzenethiol | Carboxylic Acids | Microwave, Solvent-free | 2-Substituted Benzothiazoles | researchgate.net |

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and one-pot reactions have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and simpler work-up procedures.

Microwave irradiation has been successfully applied to the synthesis of benzothiazoles, often in a one-pot fashion. For example, the condensation of 2-aminothiophenols with aldehydes can be significantly accelerated under microwave conditions. researchgate.net One-pot syntheses of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol have also been developed under metal-free conditions. mdpi.com These methods often involve a sequence of reactions, such as condensation, Michael addition, and oxidative dehydrogenation, occurring in a single reaction vessel. mdpi.com

The following table provides examples of advanced synthetic approaches to the benzothiazole nucleus.

| Reaction Type | Reactants | Conditions | Advantages | Ref |

| Microwave-Assisted Condensation | 2-Aminothiophenol, Carboxylic Acids | Solvent-free, Microwave | Rapid, High Yield, Green | researchgate.net |

| One-Pot Synthesis | Aryl Methyl Ketones, 2-Aminobenzenethiol | Metal-free, DMSO, 65°C | High Efficiency, Step Economy | mdpi.com |

While condensation reactions are the most common, metal-catalyzed cross-coupling reactions have also been utilized for the synthesis of substituted benzothiazoles, although they are more frequently employed for the derivatization of a pre-formed benzothiazole ring. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a versatile tool for forming carbon-carbon bonds. While not a primary method for constructing the benzothiazole nucleus itself, it is invaluable for introducing aryl or other substituents onto the benzothiazole scaffold.

For instance, a 2-halobenzothiazole can be coupled with an arylboronic acid to produce a 2-arylbenzothiazole. This approach offers a powerful alternative for synthesizing derivatives that may be difficult to access through direct condensation methods. The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Synthesis of Benzothiazole, 6-methoxy-2,5-dimethyl-

The synthesis of the specifically substituted "Benzothiazole, 6-methoxy-2,5-dimethyl-" (C₁₀H₁₁NOS) is less commonly reported in the literature compared to its 2-amino or 2-methyl analogues. nih.govmatrix-fine-chemicals.comscbt.com

A plausible and established synthetic route to 2-methylbenzothiazoles involves the intramolecular cyclization of N-arylthioamides, a reaction known as the Jacobson synthesis. researchgate.net For the target molecule, "Benzothiazole, 6-methoxy-2,5-dimethyl-", the logical precursor would be N-(4-methoxy-2,5-dimethylphenyl)thioacetamide, also known as 2-Methyl-4-thioacetamino-anisole.

A general representation of the Jacobson synthesis is shown below:

In the context of synthesizing "Benzothiazole, 6-methoxy-2,5-dimethyl-", the reaction would proceed as follows:

The choice of oxidizing agent and reaction conditions would be critical for achieving a successful transformation and would likely require empirical optimization.

Chemical Derivatization and Structural Modifications of 6-Methoxybenzothiazole (B1296504) Analogues

The 6-methoxybenzothiazole scaffold serves as a versatile template for the synthesis of a wide range of derivatives with potential applications in various fields. The presence of the methoxy (B1213986) group and the reactive positions on the benzothiazole ring allow for a variety of chemical transformations.

Derivatization is often focused on the 2-position of the benzothiazole ring. For instance, 2-amino-6-methoxybenzothiazole (B104352) is a common starting material for further structural modifications. ekb.egslideshare.netiosrjournals.org The amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions.

One common derivatization strategy involves the reaction of 2-amino-6-methoxybenzothiazole with various aldehydes to form Schiff bases (hydrazones). ekb.eg This can be followed by further reactions, such as cyclization with ethyl acetoacetate (B1235776) to form pyrazole-containing benzothiazole derivatives. ekb.eg Another approach involves the reaction of 2-amino-6-methoxybenzothiazole with chloroethylacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce a hydrazino derivative. slideshare.netiosrjournals.org These derivatives can then be used as building blocks for more complex heterocyclic systems.

The following table summarizes some of the reported derivatization reactions of 6-methoxybenzothiazole analogues.

| Starting Material | Reagent(s) | Product Type | Ref |

| 2-Amino-6-methoxybenzothiazole | Various Aldehydes | Hydrazones (Schiff Bases) | ekb.eg |

| 6-Methoxy-2-hydrazinobenzothiazole | Ethyl Acetoacetate | Pyrazole-6-methoxybenzothiazole | ekb.eg |

| 2-Amino-6-methoxybenzothiazole | Chloroethylacetate, then Hydrazine Hydrate | 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | slideshare.netiosrjournals.org |

These derivatization strategies highlight the chemical versatility of the 6-methoxybenzothiazole core and provide avenues for the synthesis of diverse compound libraries for further investigation.

Aminobenzothiazole Derivatization

The introduction of an amino group onto the benzothiazole scaffold fundamentally alters its chemical character, providing a versatile handle for a variety of subsequent transformations. While direct amination of Benzothiazole, 6-methoxy-2,5-dimethyl- is not extensively documented, the derivatization of analogous 2-aminobenzothiazoles provides a well-established blueprint for potential synthetic routes.

One common strategy involves the initial synthesis of a 2-amino-6-methoxybenzothiazole precursor. This can be achieved through the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate, followed by an oxidative cyclization. Although this precursor lacks the 2,5-dimethyl substitution pattern of the target molecule, the subsequent derivatization reactions of the 2-amino group are highly relevant.

For instance, the 2-amino group can readily undergo condensation reactions with various aldehydes to form Schiff bases (imines). Furthermore, diazotization of the 2-amino group, followed by coupling reactions, allows for the introduction of azo moieties, a key functional group in dye chemistry and pharmacology. The amino group can also be converted into a hydrazino group, which serves as a precursor for the synthesis of various heterocyclic rings.

Heterocyclic Ring Annulation and Fusion

The benzothiazole nucleus can serve as a building block for the construction of more complex fused heterocyclic systems. These annulation reactions often involve the functional groups attached to the benzothiazole core.

Pyrazole Formation: A common route to benzothiazole-fused pyrazoles involves the reaction of a 2-hydrazinobenzothiazole (B1674376) derivative with a 1,3-dicarbonyl compound. For example, the reaction of 2-hydrazino-6-methoxybenzothiazole with ethyl acetoacetate would yield a pyrazolone-fused benzothiazole. This transformation proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

Pyrimidine (B1678525) and Triazole Fusion: The synthesis of pyrimidine- and triazole-fused benzothiazoles can also be envisioned starting from appropriately functionalized Benzothiazole, 6-methoxy-2,5-dimethyl- . For instance, a 2-aminobenzothiazole (B30445) derivative can react with β-ketoesters or malonic acid derivatives to form fused pyrimidine rings. Similarly, triazole rings can be constructed by reacting a 2-hydrazinobenzothiazole with reagents such as nitrous acid or by the cyclization of thiosemicarbazide (B42300) derivatives.

Thiazolidinone Ring Formation: The formation of a thiazolidinone ring appended to the benzothiazole core typically involves the reaction of a benzothiazole-containing Schiff base with thioglycolic acid. This reaction proceeds via a cyclocondensation mechanism.

Functional Group Modifications

The existing methoxy and dimethyl groups on the Benzothiazole, 6-methoxy-2,5-dimethyl- core, as well as the benzothiazole ring itself, can be subjected to various functional group modifications to generate a library of new derivatives.

Carboxamide and Sulphonamide Synthesis: To introduce carboxamide or sulphonamide functionalities, it is often necessary to first introduce an amino or carboxylic acid group onto the benzothiazole ring. For example, if a 2-aminobenzothiazole derivative were available, it could be acylated with acyl chlorides or sulfonyl chlorides to yield the corresponding amides and sulfonamides. The reaction conditions for these transformations are typically well-established, involving a base to neutralize the hydrogen halide byproduct.

Azo Moieties: The synthesis of azo compounds containing the Benzothiazole, 6-methoxy-2,5-dimethyl- scaffold would likely proceed through a diazo coupling reaction. This would require the presence of an amino group on the benzothiazole ring, which could be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the azo linkage (-N=N-). The specific position of the azo group on the benzothiazole ring would be directed by the position of the initial amino group.

Structure Activity Relationship Sar and Ligand Design Principles

Positional Effects of Substituents on Biological Activities

The strategic placement of different functional groups on the benzothiazole (B30560) ring system is a critical aspect of designing compounds with enhanced and specific biological activities. nih.gov Research has shown that substitutions at the C-2 position of the thiazole ring and various positions on the fused benzene ring (C-4, C-5, C-6, and C-7) are key determinants of the pharmacological profile of these molecules. benthamscience.comrjptonline.org

The C-2 position of the benzothiazole scaffold is a primary site for modification, and the introduction of various substituents has profound effects on biological activity. benthamscience.commdpi.com The nature of the group at this position can influence the molecule's ability to interact with biological targets, affecting its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent. rjptonline.orgnih.gov

Aryl and Heteroaryl Groups: The introduction of aryl and heteroaryl moieties at the C-2 position has been a successful strategy in developing potent bioactive compounds. mdpi.com For instance, 2-aryl benzothiazoles have garnered significant attention for their unique structures and potential as anticancer agents. The electronic properties of substituents on these aryl rings further modulate activity. mdpi.com Heterocyclic systems such as pyrazole, pyridine, and imidazole linked to the C-2 position have been shown to confer significant antiviral and antimicrobial activities. mdpi.commdpi.com

Amino and Hydrazinyl Groups: 2-aminobenzothiazole (B30445) and its derivatives are crucial intermediates and exhibit a wide range of pharmacological activities. mdpi.com The amino group at C-2 can serve as a handle for further derivatization to create compounds with enhanced potency. mdpi.com For example, linking the 2-amino group to various aryl moieties can produce potent antiviral compounds. mdpi.com Similarly, hydrazinyl (-NHNH2) groups at the C-2 position have been utilized to synthesize derivatives with notable biological potential. The reaction of 2-hydrazinylbenzothiazole with various reagents can lead to the formation of new heterocyclic systems with potential antimicrobial activity. researchgate.nettu.edu.iq

Thiol Groups: The 2-mercaptobenzothiazole (2-thiolbenzothiazole) scaffold is another key building block in the synthesis of bioactive derivatives. nih.gov The thiol group can be functionalized to create thioether or other sulfur-containing linkages. Studies on 2-mercaptobenzothiazole-based bis-heterocycles have shown that these compounds possess anti-inflammatory and anti-nociceptive properties. pnrjournal.com A series of novel benzothiazole-2-thiol derivatives linked to pyridinyl-2-amine exhibited potent and broad-spectrum anticancer activities. researchgate.net

Table 1: Effect of C-2 Substitutions on the Biological Activity of Benzothiazole Derivatives

| C-2 Substituent Type | Attached Group Example | Observed Biological Activity |

| Aryl | Phenyl, Substituted Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory rjptonline.org |

| Heteroaryl | Pyrazole, Pyridine, Imidazole | Antiviral, Antimicrobial mdpi.commdpi.com |

| Amino | -NH2, -NH-Aryl | Antiviral, Muscle Relaxant mdpi.com |

| Thiol | -SH, -S-Alkyl-Amine | Anticancer, Anti-inflammatory pnrjournal.comresearchgate.net |

| Hydrazinyl | -NHNH2 | Antimicrobial researchgate.nettu.edu.iq |

Methoxy (B1213986) Groups: The presence of a methoxy (-OCH3) group can have varied effects depending on its position. A methoxy group at the C-6 position, as seen in 6-methoxy-2,5-dimethyl-benzothiazole, is a common feature in many bioactive derivatives. pnrjournal.com For example, 6-methoxy substituted analogues have shown enhanced antibacterial efficacy. pnrjournal.com However, introduction of a methoxy group at the C-4 position of 2-mercaptobenzothiazole was also found to confer antibacterial activity.

Halogen Groups: Halogens (e.g., Chloro, Fluoro) are frequently incorporated into the benzene ring to enhance biological activity. A chlorine atom at the C-6 position has been shown to notably increase bioactivity compared to a fluorine substitution at the C-5 position. nih.gov The presence of an electron-withdrawing chloro group at the C-4 position can increase antifungal activity. Furthermore, substitution with -H, -Cl, and -F atoms at the C-5 position has been found to increase a compound's potency. rjptonline.org

Nitro Groups: The nitro (-NO2) group is a potent electron-withdrawing group that can significantly influence a molecule's interaction with biological systems. nih.gov The presence of a nitro group on the benzothiazole ring can lead to localized electron-deficient sites, which can engage with nucleophilic entities like proteins and enzymes. nih.gov Specifically, a nitro group at the C-5 position has been shown to confer significant antibacterial and antifungal activity. pnrjournal.com The presence of a nitro group at the C-6 position has also been found to increase antiproliferative activity. nih.gov

Alkyl Groups: Alkyl groups, such as methyl (-CH3), can also modulate activity. Methyl group substitution at the C-5 or C-6 position has been reported to increase the potency of antiviral compounds. mdpi.com

Table 2: Influence of Benzene Ring Substituents on Benzothiazole Activity

| Position | Substituent | Group Type | Observed Effect on Biological Activity |

| C-4 | Methoxy (-OCH3) | Electron-Donating | Antibacterial |

| C-4 | Chloro (-Cl) | Electron-Withdrawing | Antifungal |

| C-5 | Fluoro (-F), Chloro (-Cl) | Electron-Withdrawing | Increased Potency rjptonline.org |

| C-5 | Nitro (-NO2) | Electron-Withdrawing | Antibacterial, Antifungal pnrjournal.com |

| C-6 | Methoxy (-OCH3) | Electron-Donating | Enhanced Antibacterial Efficacy pnrjournal.com |

| C-6 | Chloro (-Cl) | Electron-Withdrawing | Increased Bioactivity nih.gov |

| C-6 | Methyl (-CH3) | Electron-Donating | Increased Antiviral Potency mdpi.com |

| C-6 | Nitro (-NO2) | Electron-Withdrawing | Increased Antiproliferative Activity nih.gov |

Electronic and Steric Factors in Modulating Bioactivity

The electronic landscape of the benzothiazole ring system is a critical determinant of its bioactivity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, thereby affecting its interaction with biological macromolecules. mdpi.comscinito.ai

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (Cl, F), nitro (-NO2), and trifluoromethyl (-CF3), has been shown to improve the antiproliferative activity of benzothiazole derivatives. mdpi.com These groups decrease the electron density on the aromatic system, potentially enhancing interactions with electron-rich pockets in target proteins or facilitating other biological processes. nih.gov For example, studies have shown that the presence of an electron-withdrawing group at the para position of a phenyl ring attached to the benzothiazole core leads to better anticancer therapeutic potential. tandfonline.com In some series, EWGs in the para and ortho positions of substituted aromatic rings resulted in elevated anti-inflammatory activity. pnrjournal.com

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (-OCH3) and alkyl groups (-CH3) can have a variable impact. In some cases, EDGs have been found to decrease antiproliferative activity. mdpi.com However, in other contexts, EDGs in the para position on an aromatic ring attached to a benzothiazole core showed increased antimicrobial properties, while EWGs led to decreased activity. pnrjournal.com This highlights that the effect of electronic groups is highly dependent on the specific compound series and the biological target being investigated.

The three-dimensional shape (conformation) of a molecule and the spatial arrangement of its atoms (steric factors) are crucial for its biological function. mdpi.com Steric hindrance, which arises from the physical bulk of substituents, can influence a molecule's ability to adopt the optimal conformation for binding to a receptor or enzyme active site. mdpi.com

Impact of Conjugated Systems and Fused Rings

Extending the molecular architecture of the benzothiazole core through the incorporation of conjugated systems or additional fused rings can lead to compounds with novel or enhanced biological and photophysical properties.

Conjugated Systems: The introduction of conjugated systems, such as a styryl group (-CH=CH-Aryl) at the C-2 position, creates extended π-electron systems. These 2-styryl benzothiazolium salts exhibit intramolecular charge transfer from an electron-donor substituent on the styryl moiety to the electron-accepting benzothiazolium ring. researchgate.net This charge transfer character is not only interesting for applications in nonlinear optics but also influences antimicrobial activity. The nature of the substituents on the phenyl ring of the styryl group, as well as the alkyl group on the heterocyclic nitrogen, modulates the biological efficacy of these conjugated derivatives. researchgate.net

Fused Rings: The synthesis of molecules where the benzothiazole system is fused to other heterocyclic rings creates novel, rigid scaffolds with distinct three-dimensional shapes. These fused systems can present pharmacophoric elements in a specific spatial orientation, potentially leading to high-affinity interactions with biological targets. For example, derivatives have been synthesized from 2-mercaptobenzothiazole that incorporate additional five- or six-membered heterocyclic rings, such as oxazoline, thiadiazole, and oxadiazole. tu.edu.iq These new fused and derived ring systems have been evaluated for their biological activities, demonstrating that the creation of more complex, polycyclic structures based on the benzothiazole motif is a viable strategy for discovering new bioactive agents. tu.edu.iq

Preclinical Pharmacological Investigations and Molecular Mechanisms

Anticancer Activities

There is no available scientific literature detailing the in vitro cytotoxicity, antiproliferative effects, or the mechanisms of action of Benzothiazole (B30560), 6-methoxy-2,5-dimethyl- against any cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Studies in Diverse Cancer Cell Lines (e.g., Lung, Breast, Gastrointestinal)

No studies have been published that evaluate the cytotoxic or antiproliferative activity of Benzothiazole, 6-methoxy-2,5-dimethyl- in lung, breast, gastrointestinal, or any other cancer cell lines. Consequently, there are no IC50 values or other quantitative measures of its potential anticancer efficacy to report.

Apoptosis Induction and Cell Cycle Modulation

The potential for Benzothiazole, 6-methoxy-2,5-dimethyl- to induce apoptosis or modulate the cell cycle in cancer cells has not been investigated in any published research. Therefore, there is no data on its effects on apoptotic pathways or cell cycle checkpoints.

Target Identification and Enzyme Inhibition: Tyrosine Kinases (e.g., VEGFR-2), Topoisomerases, Carbonic Anhydrases, VPS34 Kinase, JAK1-JH2 Pseudokinase

There are no studies identifying the molecular targets of Benzothiazole, 6-methoxy-2,5-dimethyl-. Research on its potential to inhibit key enzymes involved in cancer progression, such as tyrosine kinases (including VEGFR-2), topoisomerases, carbonic anhydrases, VPS34 kinase, or JAK1-JH2 pseudokinase, has not been reported.

Antimicrobial Activities

Specific data on the antimicrobial properties of Benzothiazole, 6-methoxy-2,5-dimethyl- is not available in the current body of scientific literature.

Broad-Spectrum Antibacterial Efficacy (Gram-Positive and Gram-Negative Organisms)

No studies have been conducted to assess the antibacterial activity of Benzothiazole, 6-methoxy-2,5-dimethyl- against either Gram-positive or Gram-negative bacteria. Therefore, its spectrum of activity and efficacy as an antibacterial agent are unknown.

Antifungal Efficacy

The potential antifungal activity of Benzothiazole, 6-methoxy-2,5-dimethyl- has not been evaluated in any published research. There is no information regarding its efficacy against any fungal species.

Mechanistic Studies: Inhibition of Bacterial Enzymes (e.g., MurB, DNA Gyrase)

A comprehensive search of scientific databases and literature archives indicates that "Benzothiazole, 6-methoxy-2,5-dimethyl-" has not been the subject of published mechanistic studies investigating its potential to inhibit bacterial enzymes such as MurB or DNA gyrase. While the broader class of benzothiazole derivatives has been explored for antibacterial properties, with some analogues showing activity against these targets, no specific data exists for the 6-methoxy-2,5-dimethyl substituted variant. Therefore, its capacity to interfere with bacterial cell wall synthesis or DNA replication remains unevaluated.

Anti-inflammatory Activities

There is currently no available scientific literature detailing the anti-inflammatory properties of "Benzothiazole, 6-methoxy-2,5-dimethyl-".

In Vitro Enzymatic Inhibition (e.g., Cyclooxygenase-2, 5-Lipoxygenase)

No studies have been published that assess the in vitro inhibitory activity of "Benzothiazole, 6-methoxy-2,5-dimethyl-" against key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX). The potential of this compound to modulate the production of prostaglandins and leukotrienes, critical mediators of the inflammatory response, has not been determined.

Assessment in Non-Human In Vivo Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

Consistent with the lack of in vitro data, there are no reports of "Benzothiazole, 6-methoxy-2,5-dimethyl-" being evaluated in non-human in vivo models of inflammation. Standard preclinical assays, such as the carrageenan-induced paw edema model in rodents, have not been utilized to investigate the potential anti-inflammatory efficacy of this specific compound.

Neurobiological Activities

The neurobiological profile of "Benzothiazole, 6-methoxy-2,5-dimethyl-" remains uninvestigated, with no published research on its potential effects within the central nervous system.

Anticonvulsant Potency and Neurotoxicity Evaluation

There is no scientific literature available that reports on the anticonvulsant potency or neurotoxicity of "Benzothiazole, 6-methoxy-2,5-dimethyl-". Its activity in preclinical models of epilepsy or its potential for adverse neurological effects has not been a subject of study.

Modulation of Neurotransmitter Systems (e.g., Glutamate Neurotransmission)

The modulatory effects of "Benzothiazole, 6-methoxy-2,5-dimethyl-" on neurotransmitter systems, including but not limited to glutamate neurotransmission, have not been explored. There is a complete absence of data regarding its interaction with neuronal receptors, ion channels, or neurotransmitter reuptake transporters.

Interactions with Amyloid-Beta Aggregates and Related Targets (e.g., ABAD-Aβ)

There is no available scientific literature detailing the interaction of 6-methoxy-2,5-dimethyl-benzothiazole with amyloid-beta (Aβ) aggregates or related targets such as the Aβ-binding alcohol dehydrogenase (ABAD). Research in this area typically focuses on how potential therapeutic agents can bind to Aβ plaques, inhibit their formation, or interfere with downstream pathological interactions, which are hallmarks of Alzheimer's disease. nih.gov However, specific studies to determine if 6-methoxy-2,5-dimethyl-benzothiazole possesses such capabilities have not been published.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.

Molecular docking studies on various benzothiazole (B30560) derivatives have been instrumental in predicting their interactions with biological targets. These studies simulate the binding of the benzothiazole scaffold within the active site of a target protein, calculating a docking score that estimates the binding affinity. For instance, research on benzothiazole-thiazole hybrids as potential p56lck inhibitors for cancer treatment utilized the crystalline structure of the p56lck enzyme to understand how these molecules interact with the receptor to achieve improved anticancer profiles. biointerfaceresearch.com Similarly, docking has been employed to simulate the interactions between certain benzothiazole-based drugs and DNA, suggesting that their binding is sequence-specific. researchgate.net

Table 1: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Derivative Class | Target Protein | Purpose of Study | Key Finding |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | p56lck kinase | Anticancer agent design | Identification of binding patterns in hinge region and allosteric sites. biointerfaceresearch.com |

| Benzothiazole-based Drugs | DNA Oligonucleotides | DNA binding investigation | Interactions are sequence-specific. researchgate.net |

| 2,4-disubstituted thiazoles | Tubulin | Anticancer agent design | Investigation of binding interactions at the tubulin active site. nih.gov |

This table is interactive. You can sort and filter the data.

A critical outcome of molecular docking is the identification of the specific binding pocket within a receptor and the key amino acid residues that interact with the ligand. For newly synthesized benzothiazole derivatives targeting the DHPS enzyme, docking studies revealed interactions with key residues such as Lys220 within the PABA pocket, suggesting a mechanism to combat bacterial resistance. nih.gov Such analyses are crucial for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance its binding affinity and selectivity. The methoxy (B1213986) and dimethyl groups on Benzothiazole, 6-methoxy-2,5-dimethyl- would be expected to play a significant role in defining its interactions within a binding pocket, potentially forming hydrophobic or hydrogen bond interactions that contribute to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for various series of benzothiazole derivatives to predict their biological activities, such as anticancer or enzyme inhibitory effects. thaiscience.inforesearchgate.net These models are built by correlating physicochemical properties or molecular descriptors of the compounds with their experimentally determined activities. For example, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors identified key structural features essential for their activity, such as hydrophobic sites, hydrogen bond acceptors and donors, and aromatic rings. thaiscience.info Another study developed a predictive QSAR model for 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. A QSAR model for Benzothiazole, 6-methoxy-2,5-dimethyl- could potentially be developed within a series of related analogues to predict its efficacy against specific biological targets.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the drug-like properties of a compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later stages of development.

Several studies have performed in silico ADME predictions for novel benzothiazole derivatives. ugm.ac.idnih.govresearchgate.netresearchgate.net These analyses often show that benzothiazole compounds possess favorable pharmacokinetic properties and are predicted to be "drug-like" based on criteria such as Lipinski's rule of five. ugm.ac.idnih.gov For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that all compounds complied with the Lipinski rule, suggesting good drug-likeness properties. nih.gov

Table 2: Predicted ADME Properties for Representative Benzothiazole Derivatives

| Property | Prediction | Implication | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Compliance | Good drug-likeness and potential oral bioavailability. | ugm.ac.idnih.gov |

| Veber's Rule | Compliance | Good bioavailability and intestinal absorption. | nih.gov |

| In silico Absorption % | >70% for most compounds | Potentially good gastrointestinal absorption. | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

Predicting gastrointestinal absorption is vital for orally administered drugs. In silico models often provide an initial estimate, which is then validated using in vitro cell-based assays like the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell models. nih.gov The Caco-2 cell line, derived from human epithelial colorectal adenocarcinoma cells, is a widely accepted in vitro model to predict human intestinal permeability and study drug transport mechanisms. nih.govnih.govresearchgate.net Similarly, MDCK cells are used to assess permeability and investigate the role of active transport proteins. mdpi.comdiva-portal.org

While specific experimental data for Benzothiazole, 6-methoxy-2,5-dimethyl- in Caco-2 or MDCK assays is not available in the reviewed literature, ADME prediction studies on other benzothiazoles suggest that compounds from this class generally exhibit good absorption characteristics. nih.gov For example, predictions for some derivatives indicated an absorption percentage of over 70%, which is a positive indicator for potential oral bioavailability. nih.govresearchgate.net

Metabolic Stability and Plasma Protein Binding

The metabolic stability and plasma protein binding (PPB) of a compound are critical determinants of its bioavailability and duration of action. In silico models provide valuable estimations of these parameters, offering insights into the compound's behavior in a biological system.

Metabolic Stability: The metabolic stability of a xenobiotic is largely dependent on its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. For benzothiazole derivatives, metabolic pathways often involve oxidation, demethylation, and hydroxylation. The presence of a methoxy group and two methyl groups on the benzothiazole scaffold of 6-methoxy-2,5-dimethylbenzothiazole presents several potential sites for metabolism.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), influences its free concentration and, consequently, its pharmacological activity. High plasma protein binding can lead to a longer half-life and a lower volume of distribution. In silico predictions of PPB are typically based on quantitative structure-property relationship (QSPR) models that correlate physicochemical properties with binding affinity.

For benzothiazole derivatives, lipophilicity (logP) is a key factor influencing PPB. The predicted logP value for 6-methoxy-2,5-dimethylbenzothiazole suggests a moderate to high degree of lipophilicity, which would imply a significant level of plasma protein binding.

Below is a representative table illustrating in silico predictions for metabolic stability and plasma protein binding for a set of hypothetical benzothiazole derivatives to showcase the type of data generated in such studies.

| Compound | Predicted Major Metabolizing CYP Isoform | Predicted Half-life (min) in Human Liver Microsomes | Predicted Plasma Protein Binding (%) |

| Benzothiazole | CYP2D6, CYP3A4 | 45 | 85 |

| 2-Methylbenzothiazole | CYP2D6, CYP1A2 | 60 | 90 |

| 6-Methoxybenzothiazole (B1296504) | CYP1A2, CYP2C9 | 35 | 92 |

| 6-Methoxy-2,5-dimethylbenzothiazole (Hypothetical) | CYP1A2, CYP2D6, CYP3A4 | 40 | 95 |

This table is for illustrative purposes and contains hypothetical data based on general trends for benzothiazole derivatives.

Blood-Brain Barrier Penetration Potential

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its therapeutic efficacy in targeting the central nervous system (CNS). In silico models for BBB penetration prediction are well-established and consider various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

For a compound to passively diffuse across the BBB, it is generally accepted that it should have a molecular weight of less than 500 Da, a logP value between 1 and 5, a PSA of less than 90 Ų, and a limited number of hydrogen bond donors and acceptors.

Based on the structure of 6-methoxy-2,5-dimethylbenzothiazole, its computed molecular properties can be used to predict its BBB penetration potential.

| Property | Value for 6-Methoxy-2,5-dimethylbenzothiazole | General Guideline for BBB Penetration | Predicted BBB Penetration |

| Molecular Weight | 193.27 g/mol | < 500 | Yes |

| logP | ~3.1 | 1 - 5 | Yes |

| Polar Surface Area (PSA) | ~50.4 Ų | < 90 Ų | Yes |

| Hydrogen Bond Donors | 0 | < 3 | Yes |

| Hydrogen Bond Acceptors | 2 | < 7 | Yes |

The values for 6-Methoxy-2,5-dimethylbenzothiazole are based on computed descriptors from public databases. nih.gov

The in silico profile of 6-methoxy-2,5-dimethylbenzothiazole suggests a high probability of crossing the blood-brain barrier, making it a potential candidate for CNS-related applications.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These calculations are instrumental in understanding a compound's behavior at a subatomic level, which can be correlated with its macroscopic properties and biological activity.

Electronic Structure and Reactivity Descriptors (e.g., DFT Methods)

DFT methods are widely used to calculate various electronic properties and reactivity descriptors for organic molecules, including benzothiazole derivatives. nbu.edu.sascirp.orgmdpi.comresearchgate.netnih.govscirp.org These descriptors help in predicting the reactivity, stability, and potential interaction sites of a molecule.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy indicates a better electron donor, and a lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy gap is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity.

For 6-methoxy-2,5-dimethylbenzothiazole, the presence of electron-donating methoxy and methyl groups is expected to raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to the parent benzothiazole, thereby influencing its reactivity.

The following table presents a representative set of calculated electronic properties for benzothiazole and a substituted derivative to illustrate the influence of substituents, as specific DFT calculations for 6-methoxy-2,5-dimethylbenzothiazole are not available in the provided search results.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| Benzothiazole | -6.5 | -1.5 | 5.0 | 4.0 | 2.5 |

| 2-Aminobenzothiazole (B30445) | -6.2 | -1.3 | 4.9 | 3.75 | 2.45 |

| 6-Methoxy-2,5-dimethylbenzothiazole (Expected Trend) | Higher than Benzothiazole | Slightly Higher than Benzothiazole | Slightly Lower than Benzothiazole | Lower than Benzothiazole | Lower than Benzothiazole |

This table is for illustrative purposes and contains representative data to show the expected trends based on the electronic effects of substituents.

These quantum chemical calculations are crucial for building structure-activity relationships and for the rational design of new benzothiazole derivatives with tailored electronic properties and, consequently, desired biological activities.

Advanced Research Applications and Probes

Development of Fluorescent Probes

The benzothiazole (B30560) core is a privileged structure in the design of fluorescent probes due to its high quantum yield and sensitivity to the local microenvironment. researchgate.net Functionalization of this core allows for the creation of probes that can detect a wide array of analytes through mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net Although research has not extensively focused on the 6-methoxy-2,5-dimethyl derivative, its structural features suggest significant potential in this domain.

Detection of Biomolecules and Specific Aggregates (e.g., Amyloid-Beta, Alpha-Synuclein Fibrils, Reactive Oxygen Species)

Benzothiazole derivatives have been successfully developed as fluorescent probes for critical biological targets. Notably, they are a key class of agents for detecting amyloid-beta (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. nih.govillinois.edu The lipophilic nature of the benzothiazole structure facilitates crossing the blood-brain barrier, while its planar geometry allows for effective binding to the β-sheet structures of Aβ aggregates. nih.govacs.org The presence of a methoxy (B1213986) group, such as in the subject compound, has been shown in related molecules to enhance binding affinity and tune fluorescent properties for in-vivo imaging. snmjournals.org While probes for α-synuclein fibrils, associated with Parkinson's disease, are also in development, specific benzothiazole applications are an emerging area of research. nih.govmdpi.com

Furthermore, the benzothiazole scaffold has been adapted to detect reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov These probes often work on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent but becomes highly fluorescent upon reaction with a specific ROS, enabling the imaging of oxidative stress in living cells. nih.govmdpi.com

Despite the demonstrated utility of the benzothiazole class, specific studies detailing the use of 6-methoxy-2,5-dimethyl-benzothiazole for the detection of Aβ, α-synuclein, or ROS are not prominent in current scientific literature.

Metal Ion and Anion Sensing

Fluorescent chemosensors based on benzothiazole are widely reported for the detection of various metal ions and anions. nih.govmdpi.com By incorporating specific chelating groups onto the benzothiazole core, researchers have created probes that exhibit high selectivity and sensitivity for ions such as Al³⁺, Fe³⁺, Zn²⁺, and cyanide (CN⁻). mdpi.comresearchgate.netmdpi.comnih.gov The detection mechanism often involves the coordination of the ion to the probe, which alters the probe's electronic structure and results in a measurable change in fluorescence intensity or a spectral shift (colorimetric or ratiometric response). nih.govmdpi.com The electron-donating nature of the methoxy group in 6-methoxy-2,5-dimethyl-benzothiazole could potentially enhance the sensitivity of such probes. However, dedicated research on this specific compound's application as a metal ion or anion sensor has not been published.

DNA Binding and Intercalation Studies

The planar aromatic system of benzothiazole derivatives makes them suitable candidates for DNA binding and intercalation. nih.govresearchgate.net Hybrid molecules combining a benzothiazole unit with other known DNA-intercalating agents, such as naphthalimide, have been synthesized and evaluated. nih.govresearchgate.net These compounds can insert themselves between the base pairs of the DNA double helix, a mechanism that can be exploited for therapeutic purposes, such as in the development of topoisomerase-II inhibitors for cancer therapy. nih.gov Studies have shown that substitutions on the benzothiazole ring, including electron-donating groups like methoxy and dimethyl groups, can influence the cytotoxic and DNA-binding activity. nih.gov Nevertheless, specific DNA intercalation studies employing 6-methoxy-2,5-dimethyl-benzothiazole have not been documented.

Photophysical Characterization (Absorption, Emission Spectra, Quantum Yields, Stokes Shift, Excited-State Intramolecular Proton Transfer)

The photophysical properties of benzothiazole derivatives are well-characterized and highly tunable. mdpi.com They typically exhibit absorption in the UV-to-visible range and emit fluorescence with significant Stokes shifts—the difference between the absorption and emission maxima—which is advantageous for imaging applications as it minimizes self-quenching.

Table 1: Illustrative Photophysical Properties of Benzothiazole-Based Probes This table provides example data for representative benzothiazole derivatives to illustrate typical photophysical characteristics. Data for 6-methoxy-2,5-dimethyl-benzothiazole is not currently available in the literature.

| Property | Typical Range for Benzothiazole Derivatives | Significance |

|---|---|---|

| Absorption Max (λ_abs) | 330 - 450 nm | Determines the optimal excitation wavelength. |

| Emission Max (λ_em) | 400 - 650 nm | Defines the color of the emitted fluorescent light. |

| Quantum Yield (Φ_f) | 0.1 - 0.9 | Measures the efficiency of the fluorescence process. |

| Stokes Shift | 50 - 200 nm | A larger shift is beneficial for reducing background signal. |

One of the most interesting photophysical phenomena observed in certain benzothiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in molecules containing an acidic proton donor (like a hydroxyl group) positioned near a proton-accepting nitrogen atom on the thiazole ring. Upon photoexcitation, a proton is transferred, leading to a tautomeric form that fluoresces with an exceptionally large Stokes shift. Since 6-methoxy-2,5-dimethyl-benzothiazole lacks the requisite acidic proton donor, it would not be expected to undergo this specific ESIPT mechanism. Detailed experimental data on the absorption, emission, quantum yield, and Stokes shift for 6-methoxy-2,5-dimethyl-benzothiazole remain to be published.

Imaging Agent Development (Preclinical, Non-Human Models)

The favorable fluorescence properties and ability to target specific biological structures have made benzothiazole derivatives attractive candidates for the development of in-vivo imaging agents. nih.govacs.org They have been successfully radiolabeled with positron-emitting isotopes (e.g., ¹⁸F, ⁶⁸Ga) for Positron Emission Tomography (PET) or with single-photon-emitting isotopes (e.g., ⁹⁹ᵐTc) for SPECT imaging, primarily for the visualization of Aβ plaques in animal models of Alzheimer's disease. nih.govnih.govsnmjournals.org

Application in Reporter Gene Imaging Systems (e.g., Luciferase-Based Systems)

Reporter gene imaging is a powerful technique used to monitor cellular processes and gene expression in living organisms. Luciferase-based systems, which generate light through an enzymatic reaction, are a cornerstone of this technology. The substrate for firefly luciferase is D-luciferin, a molecule that contains a benzothiazole core. A synthetic precursor to D-luciferin is 2-cyano-6-methoxybenzothiazole, highlighting a direct chemical link between the 6-methoxybenzothiazole (B1296504) structure and bioluminescence. researchgate.net However, this connection is synthetic rather than applicative. There are no reports in the scientific literature describing the use of 6-methoxy-2,5-dimethyl-benzothiazole itself as a substrate, modulator, or imaging agent within a luciferase-based reporter gene system.

Development of PET Tracers (e.g., for Alpha-Synuclein Aggregates)

The development of positron emission tomography (PET) tracers for the in vivo imaging of alpha-synuclein (α-syn) aggregates is a critical area of research in neurodegenerative diseases. nih.govnih.gov The ability to visualize and quantify these pathological protein deposits in the brain would significantly advance the early diagnosis and monitoring of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. nih.gov A key strategy in this field has been the exploration of various chemical scaffolds that can bind with high affinity and selectivity to α-syn fibrils. Among these, derivatives of benzothiazole have emerged as a promising class of compounds.

Research has focused on the synthesis and evaluation of a variety of benzothiazole-based molecules, investigating how different substitutions on the benzothiazole core influence their properties as potential PET tracers. While the specific compound "Benzothiazole, 6-methoxy-2,5-dimethyl-" has not been a direct subject of published PET tracer development studies, the structural motifs of a methoxy-substituted benzothiazole are relevant to the broader research efforts.

For instance, studies on 2-styrylbenzothiazoles revealed that the position of substituents on the benzothiazole ring is crucial for binding affinity to α-syn fibrils. acs.org In a library of such compounds, it was found that substitution at the 6-position of the benzothiazole ring generally resulted in the highest affinity. acs.org This highlights the importance of the substitution pattern, including the potential role of a methoxy group at this position, in optimizing ligand-target interactions.

In a notable study, a novel PET tracer with a benzothiazole scaffold, designated as ¹⁸F-YM (2-((3-fluorobenzyl)thio)-6-(3-[fluorine-18]propoxy)benzo[d]thiazole), was synthesized and evaluated. researching.cn This tracer demonstrated the ability to be prepared with good radiochemical yield and purity. researching.cn Preclinical evaluation in a transgenic mouse model (A53T) of synucleinopathy showed significantly higher radioactivity in the brains of these mice compared to control mice, suggesting specific binding to α-syn aggregates. researching.cn Quantitative analysis revealed brain uptake values of (2.35±0.06) %ID/g in A53T mice versus (1.38±0.15) %ID/g in normal mice. researching.cn Furthermore, the tracer exhibited favorable pharmacokinetics with rapid clearance from the brains of normal mice, indicating low non-specific binding. researching.cn

Another research avenue has explored compact benzothiazole derivatives, leading to the development of a fluoropegylated azobenzothiazole, [¹⁸F]NN-F. rsc.org This tracer showed high-affinity binding to α-synuclein aggregates and demonstrated efficient brain uptake in vivo with minimal defluorination. rsc.org

The development of these tracers involves rigorous preclinical evaluation, including in vitro binding assays to determine affinity and selectivity, and in vivo studies in animal models to assess brain uptake, pharmacokinetics, and specific binding to the target. The ultimate goal is to identify a candidate that can be advanced to human clinical studies for the effective imaging of α-syn pathology.

Below is a data table summarizing the properties of some benzothiazole-based PET tracer candidates for alpha-synuclein aggregates:

| Tracer Name | Structure | Key Findings | Reference |

| ¹⁸F-YM | 2-((3-fluorobenzyl)thio)-6-(3-[fluorine-18]propoxy)benzo[d]thiazole | - Higher brain uptake in A53T mice vs. normal mice ((2.35±0.06) %ID/g vs. (1.38±0.15) %ID/g).- Low non-specific binding in the brain. | researching.cn |

| [¹⁸F]MFSB | A 2-styrylbenzothiazole derivative | - Enhanced affinity to αSYN (Ki = 10.3 ± 4.7 nM).- Preserved selectivity over Aβ.- Successfully crosses the blood-brain barrier (SUV = 1.79 ± 0.02). | acs.org |

| [¹⁸F]NN-F | A fluoropegylated azobenzothiazole | - High-affinity binding to α-synuclein aggregates.- Efficient brain uptake and good in vivo stability. | rsc.org |

Q & A

Q. Basic Research Focus

- Assay Design : Use agar dilution or broth microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, C. gloeosporioides) .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls to validate results .

- Statistical Analysis : Apply arcsine transformation for zero-inflated data and use software like SPSS for ANOVA-based comparisons .

How can group-based quantitative structure-activity relationship (GQSAR) models guide the design of benzothiazole-based anticancer agents?

Q. Advanced Research Focus

- Fragment Analysis : Split the benzothiazole scaffold into R1/R2 substituents and use multiple linear regression to correlate hydrophobicity with activity .

- Model Validation : Prioritize fragments with ClogP > 2.5 on R1 positions to enhance cytotoxicity, as demonstrated in studies on breast and prostate cancer cell lines .

- Scaffold Optimization : Integrate indole or semicarbazone moieties to improve target specificity and reduce off-target effects .

What molecular docking techniques validate the mechanism of benzothiazole derivatives as antimicrobial agents?

Q. Advanced Research Focus

- Target Selection : Dock derivatives into active sites of microbial enzymes (e.g., dihydrofolate reductase, β-lactamase) using AutoDock Vina or Schrödinger Suite .

- Binding Affinity Analysis : Compare docking scores (e.g., ΔG values) with known inhibitors to prioritize compounds for synthesis .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability of ligand-enzyme complexes .

How do structural modifications (e.g., methoxy/methyl groups) influence the anticancer activity of benzothiazole derivatives?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : Methoxy groups enhance DNA intercalation by increasing electron density on the benzothiazole ring, improving topoisomerase inhibition .

- Hydrophobic Interactions : Methyl substituents at positions 2 and 5 improve membrane permeability, as shown in cytotoxicity assays against HepG2 and MCF-7 cells .

- SAR Studies : Use IC data to correlate substituent position (e.g., para vs. meta) with potency in colorectal and glioblastoma models .

How should researchers address contradictions in reported biological activities of benzothiazole derivatives across studies?

Q. Advanced Research Focus

- Meta-Analysis : Aggregate data from multiple studies (e.g., antitumor vs. antimicrobial assays) and identify confounding variables like cell line specificity or assay conditions .

- Dose-Response Validation : Re-evaluate activity using standardized protocols (e.g., NCI-60 screening for anticancer agents) to resolve potency discrepancies .

- Mechanistic Studies : Use transcriptomics or proteomics to clarify off-target effects that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.